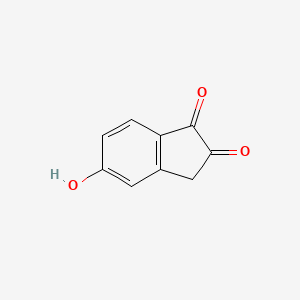![molecular formula C17H27N3O3 B15355105 N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide involves several steps. The starting material is typically 3-hydroxytricyclo[3.3.1.13,7]decane, which undergoes a series of reactions to form the final product. The synthetic route includes the following steps:
Formation of the intermediate: The starting material reacts with glycine to form an intermediate compound.
Coupling with L-proline: The intermediate is then coupled with L-proline under specific reaction conditions to form this compound.
Análisis De Reacciones Químicas
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide has several scientific research applications, including:
Pharmaceutical Research: It is used as an impurity reference material for Vildagliptin, aiding in the development and testing of anti-hyperglycemic agents.
Biochemical Studies: The compound is used in proteomics research to study protein interactions and functions.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide is not well-documented. as an impurity of Vildagliptin, it may share some similarities in its interaction with dipeptidyl peptidase 4 (DPP-4). Vildagliptin inhibits DPP-4, an enzyme that degrades incretin hormones, thereby increasing the levels of these hormones and improving glycemic control .
Comparación Con Compuestos Similares
N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide is unique due to its specific structure and function as an impurity of Vildagliptin. Similar compounds include:
Vildagliptin: The parent compound, an anti-hyperglycemic agent that inhibits DPP-4.
Vildagliptin Lactam: Another impurity of Vildagliptin with a lactam structure.
Vildagliptin Carboxylic Acid: A metabolite of Vildagliptin with a carboxylic acid group.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C17H27N3O3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)/t11?,12?,13-,16?,17?/m0/s1 |
Clave InChI |
IUJJPEBUSBVYIP-FBXIQOIYSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


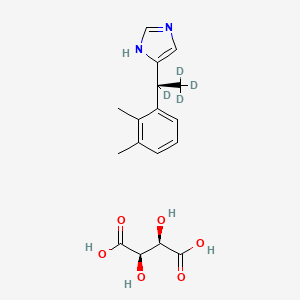
![trans-3-[4-Acetyloxy-3-methoxyphenyl]-2-propenoyl chloride](/img/structure/B15355043.png)
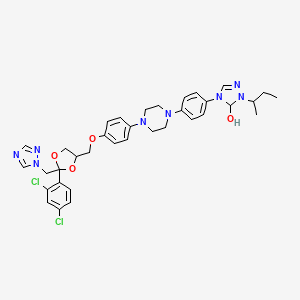
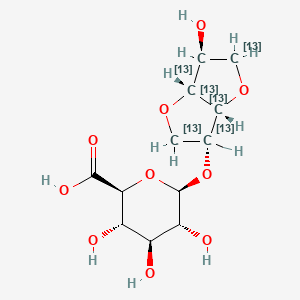
![diazanium;(2S,3S)-4-[2-[[2-[2-[(2S,3S)-3-carboxylato-2,3-dihydroxypropanoyl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B15355049.png)

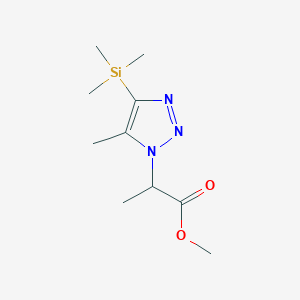
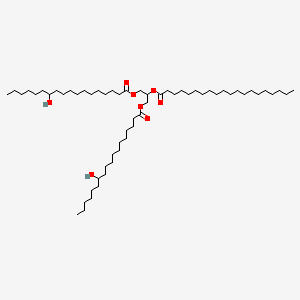
![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)
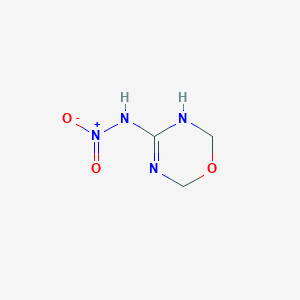
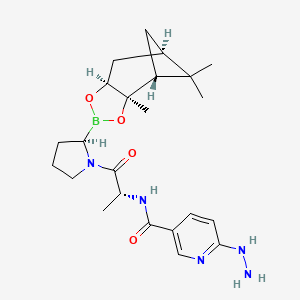
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)

